Cas no 2411235-69-1 (Methyl 1-{4-[(prop-2-enamido)methyl]benzamido}cycloheptane-1-carboxylate)
Methyl 1-{4-[(prop-2-enamido)methyl]benzamido}cycloheptane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Z786056510
- methyl 1-{4-[(prop-2-enamido)methyl]benzamido}cycloheptane-1-carboxylate
- 2411235-69-1
- EN300-26580469
- Methyl 1-{4-[(prop-2-enamido)methyl]benzamido}cycloheptane-1-carboxylate
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- Inchi: 1S/C20H26N2O4/c1-3-17(23)21-14-15-8-10-16(11-9-15)18(24)22-20(19(25)26-2)12-6-4-5-7-13-20/h3,8-11H,1,4-7,12-14H2,2H3,(H,21,23)(H,22,24)
- InChI Key: KRSJJHJJYQBLTF-UHFFFAOYSA-N
- SMILES: O(C)C(C1(CCCCCC1)NC(C1C=CC(CNC(C=C)=O)=CC=1)=O)=O
Computed Properties
- Exact Mass: 358.18925731g/mol
- Monoisotopic Mass: 358.18925731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 516
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 84.5Ų
Methyl 1-{4-[(prop-2-enamido)methyl]benzamido}cycloheptane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26580469-0.05g |
methyl 1-{4-[(prop-2-enamido)methyl]benzamido}cycloheptane-1-carboxylate |
2411235-69-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
Methyl 1-{4-[(prop-2-enamido)methyl]benzamido}cycloheptane-1-carboxylate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Methyl 1-{4-[(prop-2-enamido)methyl]benzamido}cycloheptane-1-carboxylate
Exploring the Potential of Methyl 1-{4-[(prop-2-enamido)methyl]benzamido}cycloheptane-1-carboxylate (CAS No. 2411235-69-1) in Modern Research
In the realm of synthetic organic chemistry, Methyl 1-{4-[(prop-2-enamido)methyl]benzamido}cycloheptane-1-carboxylate (CAS No. 2411235-69-1) has emerged as a compound of significant interest due to its unique structural features and potential applications. This cycloheptane-based derivative combines a benzamido moiety with a prop-2-enamido linker, offering a versatile scaffold for drug discovery and material science. Researchers are increasingly focusing on its structure-activity relationship (SAR) to unlock novel therapeutic pathways, particularly in the fields of small molecule inhibitors and bioconjugation techniques.
The compound’s CAS No. 2411235-69-1 serves as a critical identifier in chemical databases, ensuring precise tracking in pharmaceutical R&D. Its methyl ester group enhances solubility, while the cycloheptane ring provides conformational flexibility—a trait highly valued in medicinal chemistry. Recent studies highlight its role as a building block for peptide mimetics, aligning with the growing demand for bioactive compounds in targeted drug delivery systems. As the industry shifts toward personalized medicine, this molecule’s adaptability positions it as a candidate for next-generation therapeutics.
From a synthetic perspective, the incorporation of a prop-2-enamido group enables click chemistry applications, a hot topic in biomaterial engineering. This feature allows for efficient polymer conjugation, making it relevant in nanotechnology and tissue engineering. Users searching for “amido-functionalized cycloheptane derivatives” or “CAS 2411235-69-1 applications” will find this compound’s dual functionality—combining hydrogen-bonding capacity with radical reactivity—particularly intriguing. Such properties are pivotal in designing smart materials responsive to environmental stimuli.
Environmental and green chemistry trends further amplify the relevance of Methyl 1-{4-[(prop-2-enamido)methyl]benzamido}cycloheptane-1-carboxylate. Its potential for low-toxicity intermediates aligns with the push for sustainable synthesis methods. Laboratories exploring “non-hazardous chemical modifiers” or “eco-friendly crosslinkers” may leverage this compound’s biodegradable ester group. Additionally, its compatibility with aqueous-phase reactions addresses the demand for solvent-free processes, a key focus in industrial chemistry optimization.
In the context of computational chemistry, the compound’s 3D conformation has been modeled to predict interactions with biological targets, such as enzyme active sites. This aligns with frequent search queries like “molecular docking studies of cycloheptane carboxamides”. The benzamido segment’s aromaticity also suggests potential in fluorescence labeling, a technique gaining traction in diagnostic imaging. Such multidisciplinary applications underscore why CAS No. 2411235-69-1 is trending in academic publications and patent filings.
To summarize, Methyl 1-{4-[(prop-2-enamido)methyl]benzamido}cycloheptane-1-carboxylate exemplifies innovation at the intersection of organic synthesis and applied science. Its multi-functional design caters to diverse sectors, from pharmacology to advanced materials, while adhering to safety and sustainability benchmarks. As research progresses, this compound is poised to answer pressing challenges in drug development and material functionalization, making it a cornerstone of modern chemical exploration.
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